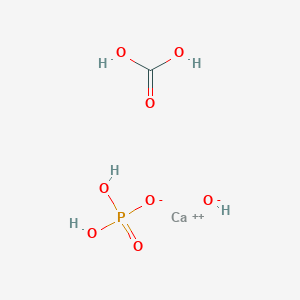

Calcium;carbonic acid;dihydrogen phosphate;hydroxide

Description

The compound “Calcium;carbonic acid;dihydrogen phosphate;hydroxide” is a complex chemical entity that combines calcium, carbonic acid, dihydrogen phosphate, and hydroxide ions. This compound is significant in various scientific and industrial applications due to its unique chemical properties and reactivity.

Properties

CAS No. |

52110-76-6 |

|---|---|

Molecular Formula |

CH5CaO8P |

Molecular Weight |

216.10 g/mol |

IUPAC Name |

calcium;carbonic acid;dihydrogen phosphate;hydroxide |

InChI |

InChI=1S/CH2O3.Ca.H3O4P.H2O/c2-1(3)4;;1-5(2,3)4;/h(H2,2,3,4);;(H3,1,2,3,4);1H2/q;+2;;/p-2 |

InChI Key |

MVFHYFHDXXXRHM-UHFFFAOYSA-L |

Canonical SMILES |

C(=O)(O)O.[OH-].OP(=O)(O)[O-].[Ca+2] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves the reaction of calcium hydroxide with carbonic acid and dihydrogen phosphate. One common method is the neutralization of calcium hydroxide with phosphoric acid, which precipitates the dihydrate form of the compound . The reaction can be represented as: [ \text{Ca(OH)}_2 + \text{H}_3\text{PO}_4 \rightarrow \text{CaHPO}_4 + 2\text{H}_2\text{O} ]

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous processes where calcium chloride is treated with ammonium dihydrogen phosphate to form the dihydrate . This method ensures a consistent and scalable production of the compound.

Chemical Reactions Analysis

Types of Reactions

This compound undergoes various chemical reactions, including:

Double Displacement Reactions: For example, the reaction between calcium carbonate and phosphoric acid to form tricalcium phosphate, water, and carbon dioxide.

Neutralization Reactions: The reaction of carbonic acid with calcium hydroxide to form calcium carbonate and water.

Common Reagents and Conditions

Common reagents used in these reactions include phosphoric acid, calcium hydroxide, and carbonic acid. The reactions typically occur under aqueous conditions and may require controlled temperatures to optimize yield and purity.

Major Products Formed

The major products formed from these reactions include calcium carbonate, tricalcium phosphate, and water. These products have significant industrial and scientific applications.

Scientific Research Applications

This compound has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of this compound involves its ability to react with acids and bases, thereby neutralizing pH levels. In biological systems, it provides essential calcium and phosphate ions that support bone and teeth remineralization . The compound’s buffering capacity helps maintain acid-base homeostasis in various physiological processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Calcium Phosphate: A family of compounds containing calcium ions and phosphate anions.

Hydroxyapatite: A calcium phosphate compound that is the main mineral component of bone and teeth.

Calcium Carbonate: A common calcium compound used in various industrial and biological applications.

Uniqueness

The uniqueness of “Calcium;carbonic acid;dihydrogen phosphate;hydroxide” lies in its combined properties of calcium, carbonic acid, dihydrogen phosphate, and hydroxide ions. This combination allows it to participate in a wide range of chemical reactions and applications, making it a versatile and valuable compound in both scientific research and industrial processes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.